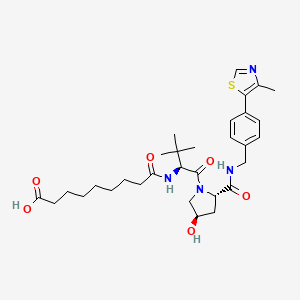

(S,R,S)-AHPC-amido-C7-acid

CAS No.:

Cat. No.: VC16649717

Molecular Formula: C31H44N4O6S

Molecular Weight: 600.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C31H44N4O6S |

|---|---|

| Molecular Weight | 600.8 g/mol |

| IUPAC Name | 9-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-9-oxononanoic acid |

| Standard InChI | InChI=1S/C31H44N4O6S/c1-20-27(42-19-33-20)22-14-12-21(13-15-22)17-32-29(40)24-16-23(36)18-35(24)30(41)28(31(2,3)4)34-25(37)10-8-6-5-7-9-11-26(38)39/h12-15,19,23-24,28,36H,5-11,16-18H2,1-4H3,(H,32,40)(H,34,37)(H,38,39)/t23-,24+,28-/m1/s1 |

| Standard InChI Key | WBFMUQOHZVFNHP-FMGHJNRGSA-N |

| Isomeric SMILES | CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCC(=O)O)O |

| Canonical SMILES | CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCC(=O)O)O |

Introduction

Chemical and Structural Properties of (S,R,S)-AHPC-amido-C7-acid

Molecular Architecture

(S,R,S)-AHPC-amido-C7-acid features a stereochemically defined structure critical for its biological activity. The compound includes:

-

VHL ligand moiety: Binds to the VHL E3 ubiquitin ligase, a key component of the ubiquitin-proteasome system .

-

C7 alkyl linker: A seven-carbon chain that connects the VHL ligand to a target protein-binding molecule, optimizing spatial flexibility and degradation efficiency .

-

Amido-acid terminal group: Enhances solubility and facilitates conjugation to target ligands .

The stereochemistry (S,R,S) ensures proper orientation for simultaneous engagement of the E3 ligase and the target protein, a requirement for effective ubiquitination .

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 2172819-76-8 |

| Molecular Formula | |

| Molecular Weight | 600.77 g/mol |

| Storage Conditions | -20°C, protected from light and moisture |

Role in PROTAC Technology

Mechanism of Action

PROTACs are heterobifunctional molecules that recruit E3 ligases to tag specific proteins for proteasomal degradation. (S,R,S)-AHPC-amido-C7-acid serves as the E3 ligase-binding component in these constructs . The workflow involves:

-

VHL Ligand Engagement: The compound’s VHL moiety binds to the VHL protein, part of the E3 ubiquitin ligase complex.

-

Linker-Mediated Bridging: The C7 linker positions the target protein (e.g., lactate dehydrogenase) within proximity for ubiquitination.

-

Ubiquitin Transfer: The E3 ligase catalyzes the transfer of ubiquitin molecules to the target, marking it for degradation .

Advantages of the C7 Linker

The seven-carbon linker balances flexibility and rigidity, enabling:

-

Optimal Distance: Maintains a 12–15 Å span between the VHL ligand and target-binding domain, maximizing ubiquitination efficiency .

-

Metabolic Stability: Resists premature cleavage in vivo compared to shorter (C5) or longer (C9) linkers .

-

Solubility Profile: The amido-acid terminus improves aqueous solubility, addressing a common limitation of hydrophobic PROTACs .

| Mass (mg) | Volume for 1 mM (mL) | Volume for 5 mM (mL) |

|---|---|---|

| 1 | 1.6645 | 0.3329 |

| 5 | 8.3227 | 1.6645 |

| 10 | 16.6453 | 3.3291 |

Applications in Targeted Protein Degradation

Lactate Dehydrogenase (LDH) Degradation

The seminal study by Sun et al. (2023) utilized (S,R,S)-AHPC-amido-C7-acid to develop the first LDH-directed PROTAC . Key findings include:

-

Pancreatic Cancer Model: The PROTAC induced >80% LDH degradation in PANC-1 cells at 100 nM over 24 hours.

-

Therapeutic Efficacy: Reduced tumor volume by 62% in xenograft models compared to controls .

Beyond Oncology: Expanding Therapeutic Targets

Ongoing research explores applications in:

-

Neurodegenerative Diseases: Targeting tau aggregates in Alzheimer’s models.

-

Inflammatory Disorders: Degradation of NLRP3 inflammasome components .

Comparative Analysis with Related Compounds

(S,R,S)-AHPC-amido-C5-acid vs. C7 Variant

While the C5 analogue shares the VHL ligand, its shorter linker limits efficacy:

-

Reduced Degradation Efficiency: 40% lower LDH degradation at equivalent doses .

-

Solubility Challenges: Higher aggregation propensity in aqueous buffers .

(S,R,S)-AHPC-C7-amine Dihydrochloride

Future Directions and Challenges

Optimizing Linker Design

Emerging strategies include:

-

Branching Linkers: To engage multiple E3 ligases simultaneously.

-

Photocleavable Units: Enabling spatiotemporal control of PROTAC activity .

Improving Bioavailability

Current limitations in blood-brain barrier penetration necessitate structural modifications, such as PEGylation or prodrug approaches .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume